Cas no 15728-46-8 (2-methyl-1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole)

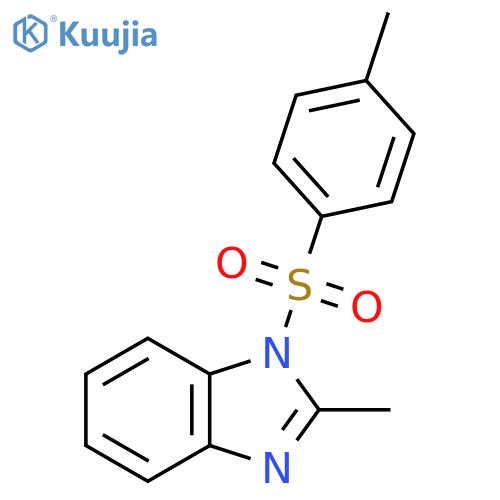

15728-46-8 structure

商品名:2-methyl-1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole

2-methyl-1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

-

- 2-methyl-1-(4-methylphenyl)sulfonylbenzimidazole

- 2-methyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole

- CBMicro_014139

- Oprea1_259406

- Oprea1_651343

- MLS001212204

- 2-Methyl-1-(toluene-4-sulfonyl)-1H-benzoimidazole

- 2-methyl-1-tosyl-benzimidazole

- cid_755364

- BDBM62312

- HMS2835D21

- SMSF0004637

- STK354003

- CB09493

- SMR000514468

- US9328112, A10

- ST50809516

- 1-(p-Tolylsulfonyl)-2-methyl-1H-benzoimidazole

- 2-methyl-1-(4-methylp

- 2-methyl-1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole

- AE-641/02608016

- SR-01000528219

- CHEMBL1411903

- DTXSID701322389

- 2-METHYL-1-(4-METHYLBENZENESULFONYL)-1,3-BENZODIAZOLE

- BIM-0014115.P001

- 2-methyl-1-(4-methylphenyl)sulfonyl-benzimidazole

- Z57112248

- AKOS000595963

- EN300-18236367

- MLS-0350366.0001

- SR-01000528219-1

- 15728-46-8

-

- インチ: 1S/C15H14N2O2S/c1-11-7-9-13(10-8-11)20(18,19)17-12(2)16-14-5-3-4-6-15(14)17/h3-10H,1-2H3

- InChIKey: CTZWJTPVNUHRKA-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(C)=CC=1)(N1C(C)=NC2C=CC=CC1=2)(=O)=O

計算された属性

- せいみつぶんしりょう: 286.07759887g/mol

- どういたいしつりょう: 286.07759887g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 437

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 60.3

2-methyl-1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-18236367-0.05g |

2-methyl-1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole |

15728-46-8 | 90% | 0.05g |

$2755.0 | 2023-09-19 |

2-methyl-1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole 関連文献

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

15728-46-8 (2-methyl-1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole) 関連製品

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬